molecular formula C9H10BrCl B2820352 1-Bromo-2-(3-chloropropyl)benzene CAS No. 57918-67-9

1-Bromo-2-(3-chloropropyl)benzene

Cat. No. B2820352
CAS RN: 57918-67-9
M. Wt: 233.53
InChI Key: DHDIKCHDLQSPLG-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-chloropropyl)benzene is a chemical compound with the molecular formula C9H9BrCl2 . It has an average mass of 267.978 Da and a monoisotopic mass of 265.926453 Da .


Synthesis Analysis

The synthesis of this compound involves electrophilic aromatic substitution reactions . The general mechanism involves two steps:

  • The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
  • A proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring substituted with a bromo group and a 3-chloropropyl group . The compound’s molecular formula is C9H9BrCl2 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the molecule can react with an electrophile to form a substituted benzene ring .

Scientific Research Applications

Polycondensation Reactions

1-Bromo-2-(3-chloropropyl)benzene has been studied for its role in polycondensation reactions. A study by Kolesnikov and Korshak (1953) explored the polycondensation of 1-bromo-3-chloropropane with benzene, identifying various catalysts like zirconium chloride, aluminum bromide, and ferric chloride for this reaction, and providing insights into its mechanisms (Kolesnikov & Korshak, 1953).

Synthesis of Biaryls

Muzalevskiy et al. (2009) discussed the application of derivatives of this compound in Diels–Alder Reactions, particularly for the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).

Pharmaceutical Intermediates

Lukáč and Mohapatra (1992) synthesized 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione, a compound derived from this compound, which has potential applications as a pharmaceutical intermediate (Lukáč & Mohapatra, 1992).

Halogenation Studies

Research by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes, including this compound, provided valuable information on halogen sources and catalysts, contributing to organic synthesis methods (Bovonsombat & Mcnelis, 1993).

Organometallic Chemistry

Fink et al. (1997) synthesized new compounds using this compound, contributing to the field of organometallic chemistry and understanding of electrochemical properties (Fink et al., 1997).

Regioselectivity in Chemical Reactions

Mongin, Desponds, and Schlosser (1996) explored the deprotonation of chloro- and bromo-substituted compounds, including derivatives of this compound, enhancing understanding of regioselectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-chloropropyl)benzene in chemical reactions typically involves the formation of a sigma bond with the benzene ring by an electrophile, followed by the removal of a proton from the intermediate .

Safety and Hazards

Safety data sheets indicate that 1-Bromo-2-(3-chloropropyl)benzene may cause skin and eye irritation . It is also classified as a flammable liquid . Therefore, it should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

1-bromo-2-(3-chloropropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDIKCHDLQSPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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